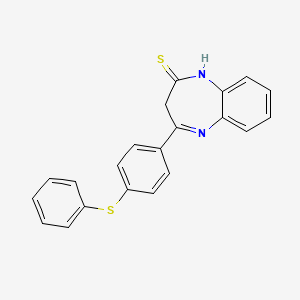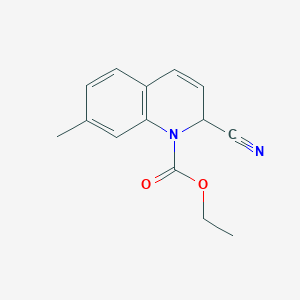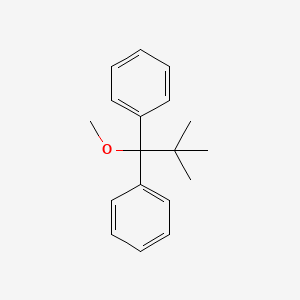
1,1'-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is an organic compound with a complex structure that includes a methoxy group and two benzene rings connected through a dimethylpropane bridge
Preparation Methods
The synthesis of 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene typically involves the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction
Scientific Research Applications
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group and the benzene rings play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include:
1-Methoxy-2,2-dimethylpropane: Shares the methoxy and dimethylpropane structure but lacks the benzene rings.
Neopentyl methyl ether: Similar in structure but with different functional groups.
2,2-Dimethoxypropane: Used in similar applications but has a different molecular structure. 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is unique due to its combination of methoxy, dimethylpropane, and benzene rings, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
51974-46-0 |
|---|---|
Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(1-methoxy-2,2-dimethyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C18H22O/c1-17(2,3)18(19-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI Key |
IIKCGJODSNZPJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



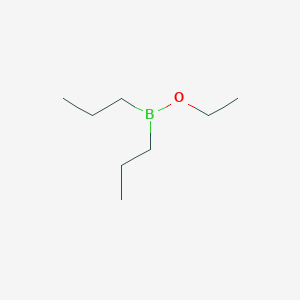
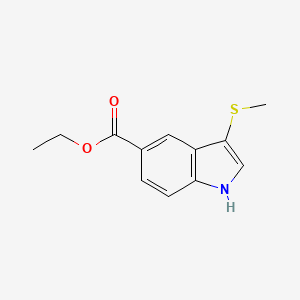
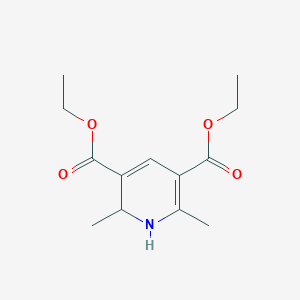
![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
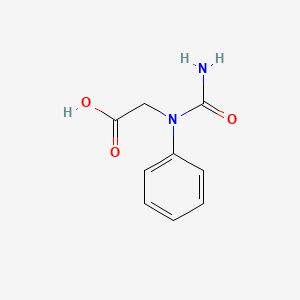
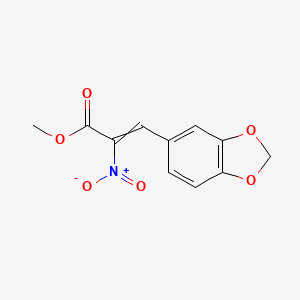
![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
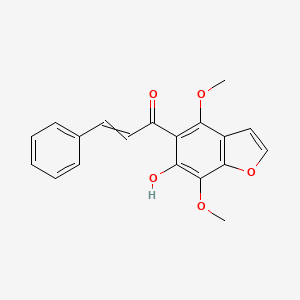
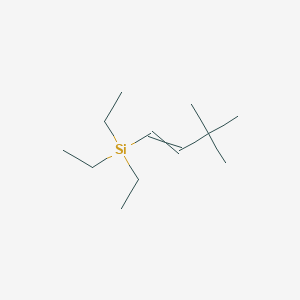
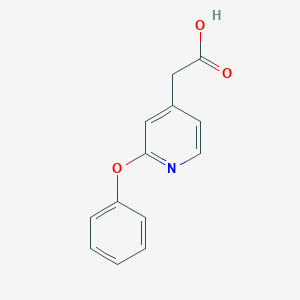
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
